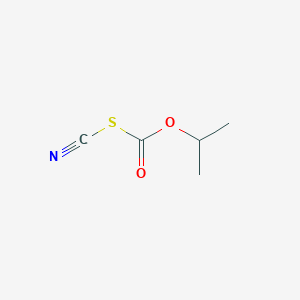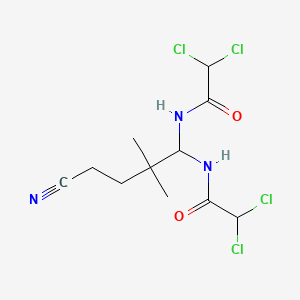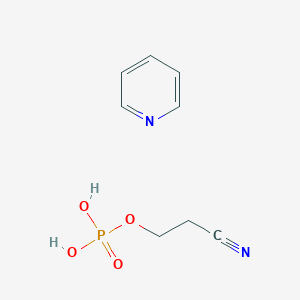![molecular formula C20H18S B14628481 Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- CAS No. 54146-68-8](/img/structure/B14628481.png)
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- typically involves cyclization reactions. One common method includes the reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene, leading to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-pyrindine-3-carbonitriles . Another approach involves the use of 1,2-dibromoethane as an alkylating agent to synthesize various derivatives .
Industrial Production Methods
the methodologies developed in academic research can potentially be scaled up for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as PtCl2, leading to the formation of different isomers.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly with halogenated compounds, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PtCl2 for oxidation and various alkylating agents for substitution reactions. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various isomers and derivatives that exhibit unique properties, such as strong near-IR absorption and exceptional electrochemical stability .
Applications De Recherche Scientifique
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of products with distinct properties. These properties are often exploited in the development of new materials and drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloalka[b]thiopyrylium Salts: These compounds share a similar fused ring system but differ in their specific substituents and reactivity.
Cyclopenta[g]-2-benzopyran: Another compound with a fused ring system, known for its applications in fragrance and flavor industries.
Uniqueness
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific structural features and the ability to form multiple isomers and derivatives with distinct properties. Its strong near-IR absorption and electrochemical stability set it apart from other similar compounds .
Propriétés
Numéro CAS |
54146-68-8 |
|---|---|
Formule moléculaire |
C20H18S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2,4-diphenyl-2,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C20H18S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14,20H,7,12-13H2 |
Clé InChI |
VHOJSXBLMWIXSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


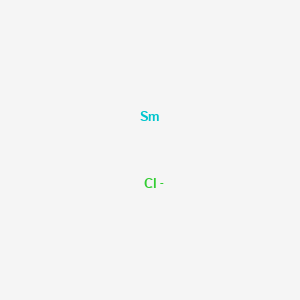
![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
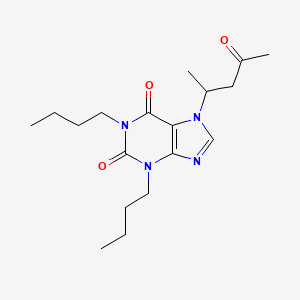
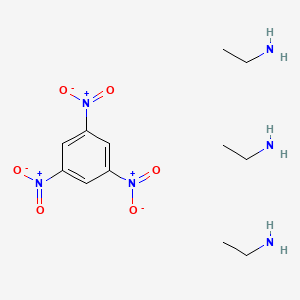

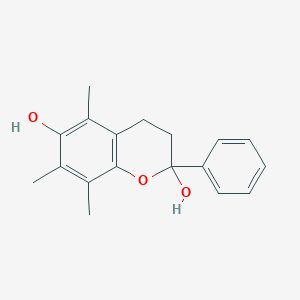
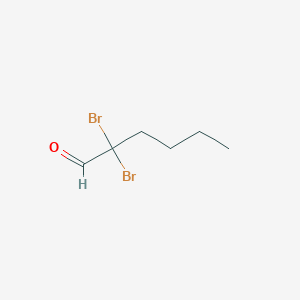
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
